Cyclododecene

概要

説明

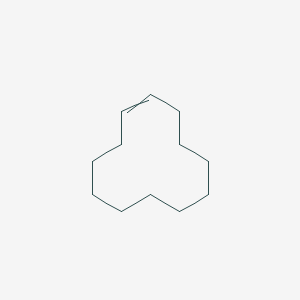

Cyclododecene is a cyclic hydrocarbon with the molecular formula C₁₂H₂₂. It is a twelve-membered ring containing one double bond, making it an unsaturated compound. This compound is known for its applications in the synthesis of various chemicals and materials, particularly in the polymer industry.

準備方法

Synthetic Routes and Reaction Conditions: Cyclododecene is typically prepared by the partial hydrogenation of cyclododecatriene. The process involves the selective hydrogenation of one of the three double bonds in cyclododecatriene using a suitable catalyst, such as palladium or nickel, under controlled conditions. The reaction is carried out at elevated temperatures and pressures to achieve the desired selectivity and yield .

Industrial Production Methods: In industrial settings, this compound is produced through a similar hydrogenation process. The reaction is conducted in large-scale reactors with continuous monitoring of temperature, pressure, and hydrogen flow to ensure optimal conversion rates and product purity. The resulting this compound is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

化学反応の分析

Catalytic Dehydrogenative Borylation

Rhodium(I)-catalyzed reactions enable selective functionalization of cis-cyclododecene, leaving the trans isomer unreacted. This forms the basis for diastereoisomer separation:

This method provides a scalable route to isolate pure trans-cyclododecene, critical for stereocontrolled synthesis .

Electrochemical Oxo-Functionalization

This compound undergoes oxidative cleavage to dodecanedioic acid (DDDA) under electrochemical conditions:

| Parameter | Optimal Conditions |

|---|---|

| Electrolyte | 0.1 M NaNO₃ in isobutyronitrile |

| Current density | 5 mA cm⁻² |

| Atmosphere | 100% O₂ |

| Temperature | 5°C |

| Charge passed | 8 F |

| Yield (DDDA) | 78% |

| By-products | <10% cyclododecanol/cyclododecanone |

This method offers an energy-efficient alternative to traditional ozonolysis for dicarboxylic acid production .

Hydrogenation and Isomerization

This compound participates in hydrogenation and cis-trans isomerization:

Hydrogenation to Cyclododecane

| Reaction | ΔH° (kJ/mol) | Catalyst | Solvent |

|---|---|---|---|

| C₁₂H₂₂ + H₂ → C₁₂H₂₄ | -112 ± 2 | Pd/C or PtO₂ | Acetic acid |

Isomerization Dynamics

-

Rh(I) catalysts isomerize cis-cyclododecene to the thermodynamically stable trans form (75% trans at equilibrium) .

-

Activation energy for thermal isomerization: 98 kJ/mol (calculated via MM2 force field) .

Ring-Opening Metathesis Polymerization (ROMP)

This compound forms high-performance polymers via ROMP:

Substitution and Cyclization Reactions

-

Halogenation : Bromine addition under radical initiators yields 1,2-dibromocyclododecane (85% yield, CCl₄, 0°C) .

-

Cyclization : Acid-catalyzed cyclization of α-benzylcyclododecanones produces cyclododeceno[b]indene derivatives (35–90% yield, CH₃SO₃H) .

Comparative Reactivity of Cis vs. Trans Isomers

Mechanistic Insights

-

Borylation : Proceeds via Rh(I)-mediated oxidative addition of (BPin)₂, followed by cis-alkene inse

科学的研究の応用

Chemical and Material Science Applications

1.1 Synthesis and Reactivity

Cyclododecene is notable for its use in organic synthesis and polymer chemistry. It serves as a precursor for various chemical transformations, including the production of specialty chemicals and polymers. Its reactivity allows for the formation of cyclododecane derivatives, which can be utilized in creating materials with specific properties.

1.2 Graphene Transfer

One of the innovative applications of this compound is in the transfer of graphene. Research has shown that this compound can be used as a support material during the transfer process of few-layer graphene films. This method is advantageous because it leaves no residues and eliminates the need for additional removal processes, thus maintaining the integrity of the graphene sheets. The effectiveness of this transfer method has been confirmed through various analytical techniques such as Raman spectroscopy and microscopy .

Conservation Applications

2.1 Paper Conservation

this compound is widely employed in paper conservation due to its ability to act as a temporary waterproofing agent for water-sensitive inks and paints. It provides a protective barrier during aqueous treatments, thereby preventing damage to delicate materials. Studies have demonstrated its effectiveness in preserving artworks by allowing conservators to apply aqueous solutions without risking solubility issues with underlying media .

2.2 Cultural Heritage

In cultural heritage conservation, this compound is utilized to consolidate fragile artifacts temporarily. Its ability to sublime allows for easy removal after treatment without leaving harmful residues, making it a preferred choice among conservators . Its applications extend to various types of heritage objects, including paintings and textiles.

Environmental Impact and Safety Considerations

While this compound presents numerous benefits, it is essential to consider its environmental impact and safety profile. The compound is classified as having low toxicity; however, precautions should be taken to avoid skin contact and inhalation of vapors during application. Proper safety gear, such as gloves and masks, is recommended when handling this compound .

Future Perspectives

The versatility of this compound suggests potential future applications in nanotechnology and advanced materials science. Ongoing research into its properties may lead to new uses in areas such as drug delivery systems or as a component in smart materials.

作用機序

Cyclododecene can be compared with other cyclic olefins such as cyclooctene and cyclohexene:

Cyclooctene: An eight-membered ring with one double bond. It is more strained than this compound due to its smaller ring size, leading to higher reactivity in ring-opening metathesis polymerization.

Uniqueness of this compound: this compound’s twelve-membered ring structure provides a balance between ring strain and stability, making it a versatile compound for various chemical transformations and applications in polymer chemistry and material science .

類似化合物との比較

- Cyclooctene

- Cyclohexene

- Cyclodecene

生物活性

Cyclododecene, a cyclic alkene with the chemical formula CH, is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, environmental impact, and relevant case studies.

This compound is characterized by its saturated cyclic structure, which contributes to its stability and reactivity. The compound can exist in various isomeric forms, influencing its biological interactions. Its molecular structure allows it to participate in various chemical reactions, making it a candidate for further study in medicinal chemistry and environmental science.

Antimicrobial Properties

Recent studies have indicated that this compound derivatives exhibit significant antimicrobial activity. For instance, certain derivatives have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these compounds often range from 8 to 32 µg/mL, demonstrating their potential as antimicrobial agents in clinical settings .

Cytotoxicity and Anticancer Activity

This compound has also been evaluated for its cytotoxic effects on cancer cell lines. Research indicates that some derivatives possess notable anticancer properties, with IC values ranging from 1.1 to 10 µM against human cancer cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

These findings suggest that this compound derivatives could serve as lead compounds for the development of new anticancer therapies .

Environmental Impact

This compound's biological activity extends beyond pharmacology into environmental science. Its role as a contaminant has raised concerns regarding its persistence and toxicity in aquatic environments. Studies have shown that this compound can bioaccumulate in aquatic organisms, leading to potential ecological risks .

Case Study 1: Antimicrobial Efficacy

A study conducted on this compound derivatives revealed their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The researchers synthesized several derivatives and tested their antimicrobial activity using standard agar diffusion methods. Results indicated that certain derivatives had an MIC value as low as 8 µg/mL against MRSA, highlighting their potential for treating resistant infections .

Case Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of this compound were assessed using the MTT assay on various cancer cell lines. The results demonstrated that this compound exhibited significant cytotoxicity with an IC value of 2.5 µM against the HeLa cell line, suggesting its potential utility in cancer therapeutics .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound A | Staphylococcus aureus | 8 |

| This compound B | Escherichia coli | 16 |

| This compound C | Pseudomonas aeruginosa | 32 |

Table 2: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound A | HeLa | 2.5 |

| This compound B | MCF-7 | 5.0 |

| This compound C | HCT116 | 10.0 |

特性

IUPAC Name |

cyclododecene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H,3-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPABJGVBDSCIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20880669 | |

| Record name | cyclododecene, (e)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Cyclododecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1486-75-5, 1501-82-2 | |

| Record name | cyclododecene, (e)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclododecene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cyclododecene?

A1: this compound has the molecular formula C12H22 and a molecular weight of 166.3 g/mol.

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Several spectroscopic techniques are commonly employed to characterize this compound, including:

- NMR spectroscopy: Both 1H and 13C NMR are valuable for determining the structure and conformation of this compound and its derivatives. [, , ]

- IR spectroscopy: Infrared spectroscopy is helpful in identifying functional groups, particularly the presence of the C=C double bond in this compound. [, , ]

- UV-Vis spectroscopy: While not as commonly used for this compound itself, UV-Vis spectroscopy is helpful in characterizing conjugated derivatives like dehydrobenzoannulenes. [, ]

Q3: What is the significance of this compound in catalytic reactions?

A4: this compound serves as a valuable starting material and intermediate in various chemical syntheses. For example, it can be converted to 1,12-dodecanedioic acid, a precursor for nylon production, through ozonolysis. [] It's also used in the production of laurolactam, another nylon precursor. []

Q4: Can this compound be selectively hydrogenated?

A5: Yes, this compound can be selectively hydrogenated to cyclododecane. Research has focused on developing catalysts and reaction conditions that favor this compound formation over complete hydrogenation to cyclododecane. One study investigated the use of palladium catalysts with regular pore systems for this purpose. [] Another study explored the use of bimetallic Ru-Sn nanoparticle catalysts for the selective hydrogenation of 1,5,9-cyclododecatriene to this compound. []

Q5: How does the ring size of cycloalkenes influence their reactivity in epoxidation reactions?

A6: The reactivity of cycloalkenes in epoxidation reactions is significantly influenced by ring size. For instance, studies using iodosylbenzene and metalloporphyrin catalysts demonstrated that smaller rings like cyclopentene and cyclohexene are more prone to allylic oxidation, while larger rings like cyclooctene and this compound primarily undergo epoxidation. This selectivity is attributed to the conformational constraints imposed by the ring size on the transition state of the allylic oxidation pathway. []

Q6: What are some examples of catalysts used for this compound epoxidation?

A6: Various catalysts have been investigated for this compound epoxidation, including:

- Titania-silica aerogels: These catalysts exhibit excellent activity and selectivity in this compound epoxidation using cumene hydroperoxide as the oxidant. The drying method and calcination temperature significantly influence their performance. [, ]

- Tungsten-based catalysts: Tungsten oxide/2,2'-bipyridine hybrid materials have demonstrated high catalytic activity in this compound epoxidation using aqueous hydrogen peroxide as the oxidant. These materials act as sources of soluble active species, specifically the oxodiperoxo complex, which forms in situ. []

Q7: Have computational methods been employed to study this compound?

A8: Yes, computational chemistry techniques like molecular mechanics (MM) and quantum chemical calculations have been utilized to investigate the conformational behavior of this compound. [, ] For example, MM calculations helped determine the most stable conformation of cis-cyclododecene. [, ] These methods have also been used to study the conformational preferences of trans-cyclododecene. []

Q8: Are there specific formulation strategies to improve the stability of this compound?

A8: While this compound is generally stable, specific formulation strategies may be employed to enhance its long-term stability, particularly if it's incorporated into a complex mixture or stored for extended periods. These strategies could include:* Storage under inert atmosphere: Storing this compound under an inert atmosphere like nitrogen or argon minimizes the risk of oxidation.* Addition of antioxidants: Incorporating antioxidants into the formulation can help scavenge free radicals and prevent oxidative degradation.

Q9: What analytical methods are commonly used to quantify this compound?

A10: Gas chromatography (GC) is widely used to quantify this compound, often coupled with mass spectrometry (GC/MS) for accurate identification and quantification. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。